Isonitrosoacetone

描述

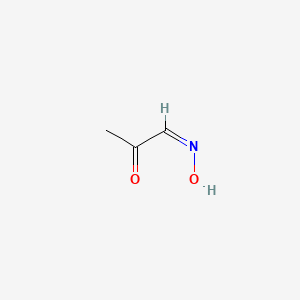

Isonitrosoacetone is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. Oximes are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. The (Z)-isomer of 2-oxopropanal oxime is particularly notable for its stability and unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-oxopropanal oxime typically involves the reaction of 2-oxopropanal (pyruvaldehyde) with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired oxime in good yields .

Industrial Production Methods: Industrial production of (Z)-2-oxopropanal oxime follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure consistent product quality. Advanced purification techniques, such as recrystallization and distillation, are employed to obtain high-purity oxime suitable for various applications .

化学反应分析

Oxidation Reactions

Isonitrosoacetone undergoes oxidation under specific conditions, primarily targeting the oxime group. Common oxidizing agents include:

Mechanistic Insight :

The oxime group (-NOH) is oxidized to a nitro group (-NO₂) through electron transfer. In acidic environments, the carbonyl group may also participate, leading to further oxidation products .

Reduction Reactions

Reduction typically targets the C=N bond of the oxime:

| Reagent/Conditions | Products | Notes |

|---|---|---|

| Hydrogen (H₂) + Catalyst | Primary amines | Catalytic hydrogenation yields amines . |

| Lithium aluminum hydride | Alcohols | Converts oxime to alcohol via intermediate imine . |

Mechanistic Insight :

The C=N bond is reduced to C-N via hydride transfer, followed by protonation. Catalytic hydrogenation proceeds through adsorption on metal surfaces (e.g., Pd/C) .

Substitution Reactions

This compound participates in nucleophilic substitutions, particularly at the carbonyl carbon:

Mechanistic Insight :

The carbonyl carbon is electrophilic, enabling nucleophilic attack. Protonation of the resulting alkoxide stabilizes the product .

Coordination Reactions

This compound acts as a ligand, forming complexes with transition metals:

| Metal Ion | Complex Structure | Applications |

|---|---|---|

| Cu²⁺ | Square planar geometry | Catalysis in oxidation reactions . |

| Ni²⁺ | Octahedral geometry | Stabilization of metal ions in industrial processes . |

Mechanistic Insight :

The oxime nitrogen and carbonyl oxygen act as donor atoms, forming stable bidentate complexes. These complexes are critical in catalysis and material science .

Comparative Reactivity Table

The table below contrasts this compound’s reactivity with related oximes:

科学研究应用

Chemistry

- Ligand Formation : Isonitrosoacetone serves as a ligand in the formation of coordination compounds with metals like nickel, palladium, cobalt, and copper. This property is crucial for developing new materials and catalysts.

- Organic Synthesis : It acts as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Acetylcholinesterase Reactivation : this compound has been extensively studied for its ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphate compounds. This application is vital in treating nerve agent poisoning. Research indicates that MINA can effectively reactivate AChE in vitro and in vivo, although higher concentrations are necessary for effective reactivation compared to other oximes .

Medicine

- Potential Antidote : As an antidote for organophosphate poisoning, MINA has demonstrated efficacy in reactivating AChE in animal models. Its effectiveness varies based on the specific organophosphate involved, necessitating further studies to establish optimal dosing regimens for human applications .

Case Study 1: Reactivation Efficacy

A study assessed the efficacy of MINA against several organophosphate compounds (e.g., sarin, VX). Results showed that while MINA was less effective than traditional oximes like 2-PAM, it still exhibited significant reactivation capabilities under certain conditions .

Case Study 2: Zebrafish Model

Zebrafish models have been utilized to evaluate the effects of organophosphate exposure and subsequent treatment with MINA. The study highlighted that MINA could reduce toxicity levels and improve behavioral outcomes compared to untreated controls .

作用机制

The mechanism of action of (Z)-2-oxopropanal oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to donate or accept electrons makes it a versatile reagent in redox reactions .

相似化合物的比较

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime-based antidote with similar applications.

Methoxime: Known for its use in medicinal chemistry and as an intermediate in organic synthesis

Uniqueness: Isonitrosoacetone stands out due to its stability and specific reactivity profile. Unlike other oximes, it exhibits unique redox properties and forms stable complexes with a variety of metal ions, making it particularly valuable in coordination chemistry and industrial applications .

生物活性

Isonitrosoacetone, also known as MINA (monothis compound), is a compound that has garnered attention for its biological activity, particularly in relation to acetylcholinesterase (AChE) reactivation and its potential therapeutic applications in organophosphate poisoning. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

This compound is classified as a tertiary oxime with the chemical formula C₃H₅NO₂. Its mechanism of action primarily involves the reactivation of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine. Organophosphate compounds inhibit AChE, leading to toxic accumulation of acetylcholine at synapses. This compound has shown promise in reactivating AChE inhibited by various organophosphates, including nerve agents like sarin and VX.

Efficacy in AChE Reactivation

Research has demonstrated that this compound can effectively reactivate AChE inhibited by organophosphates. For instance, a study indicated that MINA exhibited moderate to high reactivity with AChE inhibited by tabun, sarin, cyclosarin, VX, and paraoxon. Although it showed low affinity for inhibited AChE, its reactivation capability was significant compared to other oximes used clinically .

Table 1: Reactivation Efficacy of this compound

| Inhibitor | Reactivation Efficacy |

|---|---|

| Tabun | Moderate |

| Sarin | High |

| Cyclosarin | Moderate |

| VX | High |

| Paraoxon | Moderate |

Case Studies

- Animal Model Studies : In guinea pig models exposed to nerve agents, high doses of this compound improved survival rates and restored central and peripheral AChE activity. This suggests potential for use in acute poisoning scenarios .

- Zebrafish Model : A study utilizing zebrafish as a model for organophosphate exposure demonstrated that this compound could mitigate developmental toxicity induced by AChE inhibition. The zebrafish model provided insights into behavioral changes and neuronal development following treatment with MINA .

- Clinical Observations : Clinical studies have noted that patients treated with oxime reactivators like this compound following organophosphate poisoning exhibited improved clinical outcomes compared to those receiving standard treatments alone .

Comparative Analysis with Other Oximes

This compound's performance as an AChE reactivator can be compared to other common oximes such as pralidoxime (2-PAM) and obidoxime. While 2-PAM is widely used, it has limitations in reactivating AChE inhibited by certain nerve agents. In contrast, MINA has shown effectiveness against a broader range of inhibitors.

Table 2: Comparative Reactivation Potency

| Oxime | Reactivation Potency (General) | Effective Against Organophosphates |

|---|---|---|

| This compound (MINA) | Moderate to High | Tabun, Sarin, VX |

| Pralidoxime (2-PAM) | High | Limited against some nerve agents |

| Obidoxime | Moderate | Effective against some pesticides |

属性

IUPAC Name |

(1Z)-1-hydroxyiminopropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGLVOLWBBGQHS-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.2 [mmHg] | |

| Record name | Isonitrosoacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

306-44-5, 31915-82-9 | |

| Record name | Isonitrosoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxopropionaldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | anti-Pyruvic aldehyde 1-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。